molecular formula C13H15NO3 B4843307 isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B4843307
M. Wt: 233.26 g/mol
InChI Key: AJWSCYJIOFQSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, commonly known as 5-IT, is a synthetic designer drug that belongs to the indole family. It is a potent psychoactive substance that has gained popularity among recreational drug users due to its hallucinogenic effects.

Mechanism of Action

The exact mechanism of action of 5-IT is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Activation of this receptor is known to produce hallucinogenic effects. 5-IT may also interact with other receptors in the brain, including the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-IT are similar to those of other hallucinogenic drugs. It produces alterations in perception, mood, and thought processes. Users may experience visual and auditory hallucinations, changes in time perception, and altered states of consciousness. Physiological effects may include increased heart rate and blood pressure, dilated pupils, and sweating.

Advantages and Limitations for Lab Experiments

5-IT has several advantages and limitations for lab experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, its psychoactive effects can make it difficult to control for variables in experiments, and there is a lack of standardized protocols for its use in research.

Future Directions

There are several future directions for research on 5-IT. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Another area of interest is its effects on the immune system, as some studies have suggested that it may have immunomodulatory effects. Additionally, more research is needed to determine the long-term effects of 5-IT use and its potential for addiction.

Scientific Research Applications

Despite its popularity as a recreational drug, 5-IT has also been studied for its potential therapeutic applications. Several studies have investigated its effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. 5-IT has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied as a potential treatment for depression and anxiety disorders.

properties

IUPAC Name

propan-2-yl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-7(2)17-13(16)12-8(3)14-11-5-4-9(15)6-10(11)12/h4-7,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWSCYJIOFQSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Reactant of Route 3
isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Reactant of Route 4
isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Reactant of Route 6
isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.